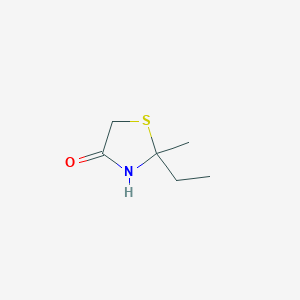

2-Ethyl-2-methyl-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

113501-81-8 |

|---|---|

Molecular Formula |

C6H11NOS |

Molecular Weight |

145.23 g/mol |

IUPAC Name |

2-ethyl-2-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C6H11NOS/c1-3-6(2)7-5(8)4-9-6/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

SZYFVEMHJKFUFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(NC(=O)CS1)C |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 1,3 Thiazolidin 4 One Formation and Transformation

Detailed Investigation of Proposed Reaction Pathways in Thiazolidin-4-one Ring Closure

The most prevalent and widely accepted pathway for the synthesis of 2,2-disubstituted-1,3-thiazolidin-4-ones, such as 2-Ethyl-2-methyl-1,3-thiazolidin-4-one, is a one-pot three-component cyclocondensation reaction. nih.govnih.gov This reaction typically involves an amine, a ketone (butan-2-one), and thioglycolic acid. paperpublications.orgsciencescholar.us

The generally proposed reaction sequence commences with the formation of an imine (or Schiff base) intermediate. This occurs through the acid-catalyzed condensation of the primary amine with the ketone. Following the formation of the imine, the mercaptoacetic acid engages in the reaction. The thiol group adds to the electrophilic imine carbon, and a subsequent intramolecular cyclization leads to the formation of the five-membered thiazolidinone ring with the elimination of a water molecule. researchgate.netresearchgate.net

An alternative, though less common, pathway involves the reaction of α-enolic dithioesters with α-halohydroxamates, which proceed via a regio- and stereoselective formal [3+2] cycloaddition to yield thiazolidin-4-ones with exocyclic double bonds. rsc.org Another pathway involves the reaction of thiosemicarbazones with dialkyl acetylenedicarboxylates, where the initial step is a nucleophilic attack from the sulfur atom onto the triple bond of the acetylenedicarboxylate (B1228247), followed by cyclization. mdpi.com While these routes produce substituted thiazolidinones, the three-component condensation of an amine, a ketone, and thioglycolic acid remains the most direct and studied pathway for structures like this compound.

Nucleophilic Attack and Cyclization Sequences

The formation of the 1,3-thiazolidin-4-one ring is a cascade of nucleophilic attacks and subsequent cyclization steps. The sequence for this compound can be delineated as follows:

Imine Formation : The reaction is initiated by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of butan-2-one. This is followed by proton transfer and dehydration to form the corresponding ketimine intermediate.

Thiol Addition : The sulfur atom of thioglycolic acid, being a potent nucleophile, attacks the electrophilic carbon atom of the C=N double bond of the ketimine. This addition reaction forms a key acyclic intermediate. chemmethod.com

Intramolecular Cyclization : The final step is an intramolecular nucleophilic acyl substitution. The nitrogen atom of the acyclic intermediate attacks the carbonyl carbon of the carboxylic acid group. This cyclization step, followed by the elimination of a water molecule, forges the heterocyclic ring, yielding the final this compound product. mdpi.com

This sequence highlights the dual role of the reactants, where the amine first acts as a nucleophile to form the imine and later its nitrogen atom performs the final ring-closing attack.

Influence of Reaction Conditions and Solvents on Mechanistic Divergence (e.g., benzene (B151609) vs. DMF)

The choice of solvent and reaction conditions can significantly influence the reaction mechanism, rate, and yield of thiazolidin-4-one synthesis. A comparative study on the reaction of benzylidene-anilines and mercaptoacetic acid under conventional heating has revealed distinct mechanistic pathways in non-polar versus polar aprotic solvents. researchgate.net

In a non-polar solvent like benzene , the reaction is believed to proceed through a concerted mechanism. 1H NMR studies suggest that the thiazolidin-4-one is formed directly from the reactants without the accumulation of detectable intermediates. This pathway is thought to be favored in non-polar environments where charged intermediates are destabilized. researchgate.net

Conversely, in a polar aprotic solvent like dimethylformamide (DMF) , a stepwise mechanism is proposed. The polar nature of DMF can stabilize charged intermediates. The reaction likely proceeds through the formation of a zwitterionic intermediate after the initial nucleophilic attack. This stabilization by the solvent facilitates the subsequent steps of the reaction cascade. The formation of by-products, such as 2-p-tolyl-1,3-oxathiolan-5-one in some cases, suggests that alternative reaction pathways can compete with thiazolidinone formation, and the solvent plays a crucial role in dictating the dominant pathway. researchgate.net

| Solvent | Proposed Mechanism | Key Characteristics | Intermediate Stability |

| Benzene | Concerted | Direct formation of product, no observable intermediates via 1H NMR. researchgate.net | Charged intermediates are destabilized. |

| DMF | Stepwise | Potential for side reactions and formation of by-products. researchgate.net | Stabilizes charged/zwitterionic intermediates. |

Microwave irradiation has also been shown to dramatically increase reaction rates and yields compared to conventional heating, particularly in benzene. This suggests that the high-energy, localized heating provided by microwaves can efficiently overcome the activation energy of the concerted pathway, minimizing the formation of intermediates and by-products that can occur under prolonged conventional heating. researchgate.net

Regioselectivity and Stereochemical Control in Thiazolidin-4-one Synthesis

Regioselectivity and stereochemistry are critical aspects of thiazolidin-4-one synthesis, particularly when unsymmetrical carbonyls or substituted mercaptoacetic acids are used.

Regioselectivity : In the synthesis of this compound from butan-2-one, the carbonyl carbon is the sole electrophilic center for the initial nucleophilic attack by the amine, so regioselectivity of that step is not a factor. Regioselectivity becomes a significant consideration when the reactants have multiple potential reaction sites. For instance, in syntheses utilizing α-enolic dithioesters, the cycloaddition pathway demonstrates high regioselectivity. rsc.org

Stereochemistry : The C2 carbon of this compound is a quaternary, non-chiral center, meaning stereoisomers are not formed at this position. However, if a different ketone or an aldehyde were used, the C2 position would become a stereocenter. For example, the Knoevenagel condensation, used to introduce substituents at the 5-position, often results in the formation of a double bond with a specific configuration, typically Z-configuration. nih.govmdpi.com The synthesis of N3-unsubstituted thiazolidine-4-ones via condensation with dimethyl acetylenedicarboxylate has been shown to produce E,Z-isomers, while an N3-phenyl substituted analog formed a Z,Z-isomer, as confirmed by crystal structure determination. researchgate.net This indicates that the substitution pattern on the reactants can exert significant control over the stereochemical outcome of the final product.

Ring-Opening and Rearrangement Mechanisms

While the 1,3-thiazolidin-4-one ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are important as they can lead to the formation of other heterocyclic systems or degradation of the core structure.

Ring-Opening : The thiazolidinone ring can be cleaved under certain reaction conditions. For example, heating 2-amino-5,5-dimethylthiazol-4(5H)-one with aqueous sulfuric acid results in ring cleavage to yield 2-mercapto-2-methylpropanoic acid. researchgate.net This type of hydrolysis reaction involves the cleavage of the amide and thioether bonds within the heterocyclic ring.

Rearrangements : 4-Thiazolidinones can serve as versatile building blocks for the synthesis of related, often more complex, heterocyclic derivatives through rearrangement or subsequent reaction. mdpi.com For instance, the reaction of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with potassium thiocyanate (B1210189) can lead to the formation of 2-[(thiazol-2-yl)imino]thiazolidin-4-ones via rearrangement. researchgate.net These transformations often involve the high reactivity of the active methylene (B1212753) group at the C5 position, which can act as a nucleophile, or the exocyclic imino group at the C2 position. researchgate.netnih.gov Such reactivity allows for the construction of fused heterocyclic systems like thiopyrano[2,3-d]thiazoles. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 2 Methyl 1,3 Thiazolidin 4 One Analogues

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 2-ethyl-2-methyl-1,3-thiazolidin-4-one analogues, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This is essential for confirming the identity of a newly synthesized analogue.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that is well-suited for analyzing thiazolidin-4-one derivatives. semanticscholar.org It typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. The fragmentation patterns observed in MS/MS experiments can provide valuable structural information, helping to identify the different substituents on the thiazolidin-4-one core. nih.govresearchgate.net The fragmentation pathways are often dependent on the nature of the substituent at the C2 position. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its analogues. The presence of a strong absorption band in the region of 1654–1676 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the thiazolidin-4-one ring. nih.gov The C-S stretching vibration can also be observed, typically in the range of 632–648 cm⁻¹. nih.gov The presence and position of other characteristic bands, such as N-H stretching for unsubstituted or monosubstituted amides and C-H stretching for alkyl and aryl groups, further confirm the structure of the molecule. IR spectroscopy can also be employed to study tautomerism in these systems, as different tautomers would exhibit distinct vibrational spectra.

Table 2: Characteristic IR Absorption Frequencies for Thiazolidin-4-one Analogues

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide) | 1654-1676 |

| C-S | 632-648 |

| N-H (if present) | Varies |

| C-H (Alkyl/Aryl) | Varies |

Note: Data compiled from representative thiazolidin-4-one derivatives. Actual frequencies can vary based on the specific molecular structure and physical state.

Computational and Theoretical Investigations of 2 Ethyl 2 Methyl 1,3 Thiazolidin 4 One Systems

Quantum Chemical Calculations (DFT, ab initio, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT), ab initio Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.net For thiazolidinone systems, DFT, particularly with the B3LYP functional, has been shown to provide a reliable balance between computational cost and accuracy for determining geometric parameters, vibrational frequencies, and electronic characteristics. researchgate.net These calculations form the basis for understanding the molecule's stability, reactivity, and potential interaction sites.

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using Koopmans' theorem, providing quantitative measures of chemical behavior. nih.gov These indices help in predicting how the molecule will interact with other species.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)

Studies on various thiazolidinone derivatives show that the HOMO is typically localized over the sulfur atom and adjacent parts of the heterocyclic ring, indicating this region's propensity for electrophilic attack. The LUMO is often distributed around the carbonyl group, marking it as the likely site for nucleophilic attack. researchgate.net

Below is a representative table of calculated reactivity indices for analogous thiazolidin-4-one compounds, illustrating the typical values obtained from DFT calculations.

| Parameter | Symbol | Formula | Typical Value (eV) for Thiazolidinone Systems |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -5.0 |

| LUMO Energy | ELUMO | - | -1.0 to 0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 6.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.0 to 3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 3.0 |

| Chemical Softness | S | 1/(2η) | 0.17 to 0.25 |

| Electrophilicity Index | ω | μ²/2η | 1.5 to 2.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netrsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For a typical thiazolidin-4-one structure like 2-Ethyl-2-methyl-1,3-thiazolidin-4-one, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net This makes it a primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue) is generally found around the N-H proton, making it the most likely site for deprotonation or interaction with a nucleophile. researchgate.net The rest of the molecule, including the alkyl groups and the sulfur atom, would exhibit intermediate potentials. This visual representation of charge distribution is crucial for understanding intermolecular interactions and reaction mechanisms.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space (conformers) and the energy barriers separating them. The thiazolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twisted forms.

Computational methods are used to explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. nih.gov Calculations are often performed first in the gas phase to understand the intrinsic conformational preferences dictated by intramolecular forces like steric hindrance. For this compound, the primary conformational flexibility would arise from the puckering of the five-membered ring and the orientation of the ethyl and methyl groups at the C2 position.

Solution-phase calculations, often using implicit solvent models like the Polarizable Continuum Model (PCM), are then performed to account for the influence of the solvent. The solvent can stabilize or destabilize certain conformers, particularly those with large dipole moments, potentially altering the conformational equilibrium compared to the gas phase. In studies of related thiazolidinones, it has been shown that different conformers can be favored depending on the polarity of the solvent. mdpi.comresearchgate.net

Isomerization involves the conversion of one conformer or isomer into another. Theoretical calculations can map the entire reaction path for this process, identifying the transition state (the highest energy point along the path) and calculating the activation energy barrier. mdpi.comnih.gov This energy barrier determines the rate at which isomerization occurs.

For many substituted thiazolidin-4-ones, particularly those with exocyclic double bonds at the C5 position, E/Z isomerization is a key area of study. nih.gov While this compound does not have such a double bond, the puckering of the thiazolidinone ring itself represents a form of conformational isomerization. The energy landscape would show the relative energies of different envelope and twisted conformers and the transition states connecting them. DFT calculations on related systems have shown that the energy barriers for ring puckering are typically low, suggesting that the ring is flexible at room temperature. nih.gov

The following table shows hypothetical relative energies for different conformers of a substituted thiazolidinone, as determined by DFT calculations, illustrating how such data is presented.

| Isomer/Conformer | Description | Relative Energy (ΔE in kcal/mol) |

|---|---|---|

| Conformer A | Global Minimum (e.g., Envelope at S1) | 0.00 |

| Conformer B | Local Minimum (e.g., Twisted) | 1.54 |

| Transition State (TS1) | Connects A and B | 5.80 |

| Conformer C | Higher Energy Minimum (e.g., Envelope at C5) | 3.10 |

| Transition State (TS2) | Connects A and C | 7.20 |

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The 1,3-thiazolidin-4-one ring system exists predominantly in the amide (lactam) form. However, it can theoretically exist in equilibrium with its tautomeric imidic acid (lactim) form. researchgate.net

Quantum chemical calculations are highly effective for determining the relative stabilities of tautomers by comparing their computed total energies. For the vast majority of simple amide-containing heterocycles, including the thiazolidin-4-one scaffold, the amide tautomer is significantly more stable than the imidic acid form, often by more than 10-15 kcal/mol. researchgate.net This large energy difference means that the concentration of the imidic acid tautomer at equilibrium is negligible under normal conditions. The greater stability of the amide form is attributed to the superior resonance stabilization of the amide group compared to the imine group in the imidic acid.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the behavior of chemical compounds at a molecular level. These approaches could provide significant insights into the properties and potential biological activities of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve creating a computational model of the molecule and simulating its dynamic behavior in a relevant environment, such as in a solvent or interacting with a biological membrane.

Hypothetical Research Findings from MD Simulations:

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Hypothetical Value | Interpretation |

| Simulation Time | 100 ns | The duration over which the molecular motion is simulated. |

| Average RMSD | 1.5 Å | Indicates the stability of the molecule's core structure over time. |

| RMSF of C2-ethyl group | 2.3 Å | Suggests a higher degree of flexibility for the ethyl substituent. |

| RMSF of C2-methyl group | 1.8 Å | Indicates less flexibility compared to the ethyl group. |

| Solvent Accessible Surface Area | 250 Ų | Provides an estimate of the molecule's exposure to the solvent. |

This table is for illustrative purposes only and is not based on actual experimental or computational data for the specified compound.

In Silico Ligand-Target Interactions (Molecular Docking) for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be performed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. This can provide insights into its potential mechanism of action. nih.govjournaljpri.com

Hypothetical Research Findings from Molecular Docking:

Docking simulations could identify potential protein targets for this compound. The results would typically include a binding energy score, which indicates the strength of the interaction, and a detailed visualization of the binding pose, showing specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the target protein. For instance, studies on other thiazolidinone derivatives have explored their interactions with targets like kinases and enzymes involved in various diseases. samipubco.com

Table 2: Example of a Hypothetical Molecular Docking Study of this compound with a Putative Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Protein Kinase X | -8.5 | LEU83, VAL91 | Hydrophobic |

| LYS76 | Hydrogen Bond | ||

| PHE159 | π-π Stacking | ||

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355 | Hydrogen Bond, Hydrophobic |

| SER530 | Hydrogen Bond |

This table is for illustrative purposes only and is not based on actual experimental or computational data for the specified compound.

Prediction of Potential Target Binding Profiles

Computational methods can be used to screen a compound against a large database of known biological targets to predict its potential binding profile. This in silico target prediction can help in identifying potential therapeutic applications and off-target effects.

Hypothetical Research Findings from Target Prediction:

By comparing the structural and chemical features of this compound to libraries of known active compounds, a list of potential biological targets could be generated. These predictions are often based on algorithms that recognize pharmacophores (the essential features for biological activity) and shape similarity. Such an analysis might suggest that this compound could interact with a range of targets, which would then require experimental validation.

Table 3: Illustrative Predicted Target Profile for this compound

| Predicted Target Class | Specific Target Example (Hypothetical) | Prediction Score/Probability |

| Kinases | Mitogen-activated protein kinase | 0.75 |

| G-protein coupled receptors | Dopamine receptor D2 | 0.68 |

| Nuclear Receptors | Peroxisome proliferator-activated receptor gamma | 0.62 |

| Enzymes | Carbonic anhydrase II | 0.55 |

This table is for illustrative purposes only and is not based on actual experimental or computational data for the specified compound.

Derivatization and Structural Modification Strategies for the 1,3 Thiazolidin 4 One Scaffold

Functionalization at Positions 2, 3, and 5 of the Thiazolidin-4-one Ring

The thiazolidin-4-one core offers three primary sites for chemical modification: the carbon atom at position 2 (C2), the nitrogen atom at position 3 (N3), and the methylene (B1212753) group at position 5 (C5). mdpi.com The versatility of the scaffold lies in the distinct reactivity of each of these positions, which allows for the introduction of a wide range of substituents and the construction of diverse molecular architectures. Functionalization at these sites is a key strategy for modulating the physicochemical and biological properties of the resulting derivatives. mdpi.commdpi.com

Strategies for Introducing Alkyl and Aryl Substituents at C2 (Relevant to 2-Ethyl-2-methyl-1,3-thiazolidin-4-one)

The substitution pattern at the C2 position is a critical determinant of the molecular properties of thiazolidin-4-ones. The synthesis of 2,2-disubstituted derivatives, such as the titular this compound, is typically achieved through a multi-component cyclocondensation reaction. researchgate.net

This reaction generally involves three components:

An amine (providing the N3 atom).

A ketone or aldehyde (providing the C2 atom and its substituents).

An α-mercaptocarboxylic acid, most commonly thioglycolic acid (providing the sulfur atom, C4, and C5). researchgate.net

For the synthesis of this compound, the ketone reactant would be 2-butanone (B6335102) (methyl ethyl ketone). The reaction proceeds via the in situ formation of an imine or enamine from the ketone and the amine, which then undergoes cyclization with thioglycolic acid to yield the final 2,2-disubstituted thiazolidin-4-one ring. This one-pot synthesis is an efficient method for creating a library of C2-substituted compounds by varying the ketone and amine starting materials. researchgate.netnih.gov

Table 1: Components for Synthesis of C2-Substituted Thiazolidin-4-ones

| C2-Substituents | Carbonyl Component | Amine Component | Thio-Component | Resulting Scaffold |

| Ethyl, Methyl | 2-Butanone | Primary Amine (R-NH₂) | Thioglycolic Acid | 2-Ethyl-2-methyl-3-substituted-1,3-thiazolidin-4-one |

| Aryl, Hydrogen | Benzaldehyde | Primary Amine (R-NH₂) | Thioglycolic Acid | 2-Aryl-3-substituted-1,3-thiazolidin-4-one |

| Cyclohexyl, H | Cyclohexanecarboxaldehyde | Primary Amine (R-NH₂) | Thioglycolic Acid | 2-Cyclohexyl-3-substituted-1,3-thiazolidin-4-one |

Knoevenagel Condensation and Other Reactions at C5 Position

The C5 position of the thiazolidin-4-one ring contains an active methylene group (-CH₂-), which is acidic due to the adjacent carbonyl and sulfur atoms. This feature makes it highly susceptible to electrophilic attack and is commonly exploited in Knoevenagel condensation reactions. mdpi.comnih.gov This reaction involves the condensation of the C5 methylene group with various aldehydes and ketones, typically under basic catalysis (e.g., piperidine, sodium acetate), to yield 5-ylidene derivatives. mdpi.com

The Knoevenagel condensation is a cornerstone for extending the scaffold, allowing for the introduction of diverse aryl, heteroaryl, and alkylidene substituents at the C5 position. nih.govresearchgate.net This modification significantly impacts the planarity and electronic properties of the molecule. Research has shown that a wide variety of aromatic and heterocyclic aldehydes can be successfully condensed at this position, leading to compounds with varied biological profiles. researchgate.net

Table 2: Examples of Knoevenagel Condensation at C5

| Aldehyde Reactant | Catalyst | Resulting C5-Substituent |

| Benzaldehyde | Piperidine | 5-Benzylidene |

| 4-Chlorobenzaldehyde (B46862) | Methylamine / Acetic Acid | 5-(4-Chlorobenzylidene) nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | Not Specified | 5-(4-Hydroxy-3-methoxybenzylidene) mdpi.com |

| Indole-3-carboxaldehyde | Not Specified | 5-[(1H-indol-3-yl)methylidene] mdpi.com |

Formation of Hybrid Systems and Fused Rings with Thiazolidin-4-one (e.g., with thiadiazole, thiazole (B1198619), oxadiazole, pyrazole)

The thiazolidin-4-one scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules and fused heterocyclic systems. By incorporating other pharmacologically relevant rings, chemists can develop "hybrid drugs" that integrate the functionalities of multiple scaffolds.

Common strategies include:

Linking to other heterocycles: Thiazolidin-4-one derivatives can be functionalized with reactive groups that allow them to be coupled to other heterocyclic systems like 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole. mdpi.com For instance, a hydrazide derivative of a thiazolidin-4-one can be cyclized with agents like carbon disulfide or carboxylic acids to form 1,3,4-oxadiazole or thiadiazole rings, respectively. nanobioletters.com

Fusion with other rings: The core ring can also be used as a synthon for building fused systems. For example, reactions involving the C5 methylene group and the N3-H can lead to the formation of fused pyrazole (B372694) or thiazole rings under appropriate conditions. Research has demonstrated the synthesis of thiazolidin-4-one-1,3,5-triazine hybrids mdpi.com and derivatives linked to pyrazolin-5-one moieties. nih.gov

These strategies aim to enhance biological activity by combining the structural features of different heterocyclic classes into a single molecule. mdpi.com

Oxidation and Halogenation Reactions of the Thiazolidin-4-one Core

Halogenation is another important modification strategy. Halogen atoms can be introduced at various positions on the thiazolidin-4-one scaffold or on its aryl substituents. The synthesis of halogenated 1,3-thiazolidin-4-ones has been described, where chlorinated and fluorinated derivatives were prepared and evaluated for their biological activities. nih.gov Halogenation can significantly affect the lipophilicity and metabolic stability of the compounds.

Acetylation and Other Protecting/Activating Group Strategies

Protecting group chemistry is often employed to facilitate selective modifications on the thiazolidin-4-one scaffold. The nitrogen atom at the N3 position is a common site for such strategies. Acetylation, the introduction of an acetyl group (-COCH₃), is a frequently used method to protect the N-H group, preventing it from participating in undesired side reactions while other parts of the molecule are being modified.

A documented example involves the reaction of a 2,4-disubstituted thiazolidine (B150603) with acetic anhydride (B1165640) to synthesize the N-acetylated product. nanobioletters.com This acetyl group can be removed later under hydrolytic conditions. Besides protection, acylation at N3 can also serve to activate the C2 position for certain reactions or to directly modulate the biological activity of the final compound.

Structure Activity Relationship Sar Methodologies in Thiazolidin 4 One Research

Systematic Modification and Evaluation of Substituent Effects on Molecular Interactions

The thiazolidin-4-one ring is a versatile heterocyclic system that allows for chemical modifications at several key positions, primarily the C-2, N-3, and C-5 positions. mdpi.commdpi.com The systematic introduction of various substituents at these sites allows researchers to probe the structural requirements for potent biological activity and understand how these changes influence interactions with molecular targets. mdpi.comnih.gov

The biological activity of the thiazolidin-4-one nucleus is highly dependent on the nature of the substituents at these positions. ekb.eg

Position 2 (C-2): This position is frequently substituted with aryl, heteroaryl, or alkyl groups. The nature of the substituent at C-2 significantly influences the compound's interaction with target proteins. For instance, in the context of anti-HIV agents, the presence of a halogen at the C-2 position on a phenyl ring was found to be an important requirement for activity. orientjchem.org The steric and electronic properties of the C-2 substituent can dictate the binding affinity and selectivity of the molecule.

Position 3 (N-3): The nitrogen atom at this position is a common site for introducing a wide array of substituents to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Modifications at N-3 with different aryl or heterocyclic moieties have been shown to be critical for various activities, including anticancer and antiviral effects. orientjchem.orgnih.gov For example, incorporating a 2-pyridyl substituent at the N-3 position was crucial for anti-HIV-1 replication activity. orientjchem.org

Position 5 (C-5): Substitutions at the C-5 position, often in the form of an arylidene group, extend the molecule's conjugation and planarity, which can be vital for intercalation with DNA or fitting into flat receptor pockets. mdpi.com The introduction of a methyl group at the C-5 position of certain hydrazinylidene-thiazolidin-4-one derivatives was found to be responsible for detectable antiviral activity against the bovine viral diarrhea virus (BVDV). ekb.eg In antitubercular research, the absence of a substituent at position 5 resulted in reduced antimycobacterial activity. nih.gov SAR analysis for antitubercular agents has highlighted that key functional groups like halogen substitutions and heterocyclic linkers can enhance activity. nih.gov

The evaluation of these systematically modified compounds against specific biological targets provides a detailed understanding of the SAR, guiding the design of next-generation thiazolidin-4-one derivatives with improved therapeutic profiles.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Example Target/Activity |

|---|---|---|---|

| C-2 | Aryl groups (e.g., phenyl with halogen) | Influences binding affinity and selectivity. Halogen substitution can be critical. orientjchem.org | Anti-HIV orientjchem.org |

| N-3 | Aryl/Heterocyclic moieties (e.g., pyridyl) | Modulates physicochemical properties and can be essential for activity. orientjchem.org | Anticancer, Anti-HIV orientjchem.orgnih.gov |

| C-5 | Arylidene groups, Alkyl groups (e.g., methyl) | Affects molecular planarity and can be crucial for antiviral and antitubercular activity. ekb.egnih.gov | Antiviral (BVDV), Antitubercular ekb.egnih.gov |

Computational Approaches to SAR Prediction (e.g., QSAR Disease Models for bioactivity prediction, target prediction models)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in modern drug discovery that complement experimental SAR studies. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. stmjournals.in These models are invaluable for predicting the bioactivity of novel thiazolidin-4-one derivatives, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. nih.govmdpi.com

The development of a QSAR model involves several steps, including the selection of a training set of molecules with known activities, the calculation of molecular descriptors, the generation of a statistical model using methods like multiple linear regressions (MLR), and rigorous validation. nih.govstmjournals.in

Several QSAR studies have been successfully applied to various series of thiazolidin-4-one derivatives to elucidate the key structural features governing their activity:

Antimicrobial Activity: A QSAR study on 4-thiazolidinone (B1220212) derivatives revealed that multidimensional steric factors and electronic factors such as heat of formation (HF), principle moment of inertia-Y axis (PMI-Y), dipole energy (D2), and electronic energy show a strong correlation with antimicrobial activity. stmjournals.in

S1P1 Receptor Agonism: 3D-QSAR models (CoMFA and CoMSIA) were developed for 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists. The models indicated that electrostatic, steric, hydrophobic, and H-bond donor properties play a significant role in potency. mdpi.com The resulting contour maps provide a visual guide for designing more active compounds. mdpi.com

Lipoxygenase Inhibition: For thiazolidine-2,4-dione derivatives, a QSAR model for the inhibition of soybean lipoxygenase was developed. frontiersin.org The model, which showed good predictive ability, was based on descriptors Mor29m (3D-MoRSE), G2u (WHIM), and MAXDP (2D autocorrelations), highlighting the importance of 3D molecular representation and specific physicochemical properties. frontiersin.org

These computational models not only predict the activity of new compounds but also provide insights into their potential mechanism of action by identifying the molecular properties that are most influential for their biological effects. stmjournals.in

| Biological Activity | QSAR Model Type | Key Descriptors/Properties | Reference |

|---|---|---|---|

| S1P1 Receptor Agonism | 3D-QSAR (CoMFA, CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor | mdpi.com |

| Antimicrobial | QSAR (Multiple Linear Regression) | Steric Factors, Heat of Formation, Dipole Energy, Electronic Energy | stmjournals.in |

| Lipoxygenase Inhibition | QSAR | 3D-MoRSE, WHIM, 2D Autocorrelations | frontiersin.org |

| Anticancer | QSAR (MLR, Gaussian processes) | Hydrogen at N-atom three bonds away from thiazolidine (B150603) ring | nih.gov |

Exploring Multi-Target Interaction Profiles through SAR Studies

The thiazolidin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets, often with high affinity. mdpi.com SAR studies are instrumental in exploring and developing the multi-target potential of these compounds. nih.gov By understanding how different substituents influence interactions with various proteins, researchers can design single molecules that modulate multiple targets involved in a disease pathway, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govnih.gov

Thiazolidin-4-one derivatives have been reported to interact with a diverse array of biological targets, demonstrating their broad pharmacological versatility:

Antidiabetic Targets: The thiazolidin-4-one nucleus can interact with multiple targets relevant to diabetes, including peroxisome proliferator-activated receptor γ (PPARγ), protein tyrosine phosphatase 1B (PTP1B), aldose reductase, α-glucosidase, and α-amylase. nih.gov

Anticancer Targets: In cancer therapeutics, these compounds have been investigated as inhibitors of various enzymes crucial for tumor growth, such as cell division cycle phosphatase (CDC25), receptor protein tyrosine kinases, and tubulin. nih.govresearchgate.net

Antitubercular Targets: Recent studies on thiazolidin-4-one derivatives as antitubercular agents have identified interactions with key Mycobacterium tuberculosis targets, including InhA, MmpL3, and DNA gyrase. nih.govnih.gov

SAR studies help to delineate the structural requirements for interacting with each of these targets. For example, specific modifications might favor binding to an enzyme's active site, while different alterations could promote interaction with an allosteric site on another protein. This detailed molecular understanding allows for the fine-tuning of a compound's structure to achieve a desired multi-target profile, paving the way for the development of innovative therapies for complex diseases like cancer, diabetes, and infectious diseases. nih.govnih.govnih.gov

Role of 1,3 Thiazolidin 4 Ones in Advanced Chemical Synthesis

Thiazolidin-4-one Derivatives as Precursors for Complex Heterocyclic Structures

The 1,3-thiazolidin-4-one framework serves as a foundational element for the synthesis of intricate, often fused, heterocyclic systems. A primary route for this transformation involves reactions at the C5 position, which contains an active methylene (B1212753) group.

One of the most common and effective methods for elaborating the thiazolidin-4-one core is the Knoevenagel condensation . mdpi.comnih.gov This reaction typically involves treating the thiazolidin-4-one with aldehydes or ketones in the presence of a base, leading to the formation of 5-ylidene derivatives (also referred to as 5-ene derivatives). mdpi.comnih.gov For a compound like 2-Ethyl-2-methyl-1,3-thiazolidin-4-one, this reaction would introduce an exocyclic double bond at the C5 position, a key functional handle for subsequent transformations.

These 5-ene-4-thiazolidinones are not merely products but crucial intermediates for building fused heterocyclic structures. For example, they can undergo cycloaddition reactions. A notable application is their use in the synthesis of thiopyrano[2,3-d] ump.edu.plump.edu.plthiazoles . nih.govsemanticscholar.org This transformation treats the 5-ene-4-thiazolidinone as a dienophile or a precursor to a diene system, effectively "fixing" the thiazolidinone biophore into a more rigid, fused structure. semanticscholar.org

Another pathway involves the Michael addition reaction at the C5 position. The active methylene group can act as a nucleophile, adding to Michael acceptors like arylidene malononitriles to generate more complex acyclic adducts, which can then be cyclized to form new heterocyclic rings. nih.gov Furthermore, three-component reactions involving an amine, an aldehyde, and a mercaptoacetic acid can be employed to construct 5-substituted thiazolidinones that are themselves precursors to other systems, such as thiazolo[3,2-a]pyridine derivatives. nih.govnih.gov

The reactivity of the thiazolidin-4-one core can be summarized in the following table:

| Reaction Type | Position(s) Involved | Resulting Structure/Intermediate | Subsequent Transformation |

| Knoevenagel Condensation | C5 | 5-Ylidene-4-thiazolidinone | Cycloaddition reactions |

| Michael Addition | C5 | C5-substituted adduct | Intramolecular cyclization |

| Three-Component Reaction | C2, N3, C5 | Substituted 4-thiazolidinone (B1220212) | Synthesis of fused systems |

These reactions highlight the role of the thiazolidin-4-one nucleus as a versatile synthon, enabling chemists to access a rich diversity of complex heterocyclic architectures.

Utilization in Diversity-Oriented Synthesis (DOS) and Privileged Substructure-Based Synthesis

The 1,3-thiazolidin-4-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. ump.edu.plump.edu.plsemanticscholar.org A privileged substructure is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for the development of new therapeutic agents. This characteristic makes the thiazolidin-4-one core an ideal candidate for both Diversity-Oriented Synthesis (DOS) and privileged substructure-based synthesis. nih.govump.edu.pl

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. The thiazolidin-4-one scaffold is well-suited for DOS due to the ease with which substituents can be introduced at multiple positions (C2, N3, and C5). nih.govmdpi.com

For a starting material like this compound, the diversity can be generated as follows:

N3 Position: The nitrogen atom can be readily alkylated or acylated, allowing for the introduction of a wide variety of side chains.

C5 Position: As discussed, the active methylene group at C5 can be functionalized through Knoevenagel condensations or Michael additions, introducing another point of diversity. nih.gov

This multi-faceted reactivity allows for the combinatorial synthesis of large libraries of thiazolidin-4-one derivatives, where each compound possesses a unique combination of substituents.

Privileged Substructure-Based Synthesis leverages the known biological relevance of the thiazolidin-4-one core. ump.edu.plsemanticscholar.org Instead of purely random diversification, this strategy involves combining the thiazolidin-4-one scaffold with other known pharmacophores or biologically relevant moieties to create hybrid molecules. ump.edu.pl For instance, researchers have designed and synthesized molecules that link the thiazolidin-4-one ring to other heterocyclic systems like pyrazolines or natural products such as oleanolic acid, with the goal of creating novel anticancer agents. semanticscholar.org This approach is a rational method for designing new drug-like molecules by building upon a proven molecular framework. ump.edu.plsemanticscholar.org

| Synthesis Strategy | Core Principle | Application to Thiazolidin-4-ones |

| Diversity-Oriented Synthesis (DOS) | Creation of structurally diverse molecular libraries. | Combinatorial modification at C2, N3, and C5 positions to generate a wide range of analogues. |

| Privileged Substructure-Based Synthesis | Use of a known biologically active scaffold as a base for new molecule design. | Combining the thiazolidin-4-one core with other pharmacophores to create hybrid molecules with potentially enhanced activity. |

As Intermediates in the Synthesis of Other Chemical Scaffolds

Beyond serving as precursors for fused systems that retain the thiazolidinone ring, these compounds can also act as intermediates in reactions where the core structure is transformed into a different heterocyclic scaffold.

The reactivity of the thiazolidin-4-one ring allows for various ring-opening and ring-transformation reactions. For example, the high reactivity of the amino and active methylene groups can be harnessed for synthetic transformations. researchgate.net In some cases, the thiazolidinone ring can undergo cleavage under specific conditions, such as heating with aqueous sulfuric acid, to yield precursor molecules like 2-mercapto-2-methylpropanoic acid. researchgate.net

More sophisticated transformations involve using the thiazolidinone as a masked functional group or a template to construct a new ring system. The synthesis of pyrazoline-thiazolidinones illustrates this, where a three-component reaction builds the thiazolidinone ring onto a pyrazoline carbothioamide precursor. semanticscholar.org While this builds the thiazolidinone, related strategies can use the thiazolidinone itself as the starting point. For instance, reactions that involve both the C5 methylene and the endocyclic sulfur or nitrogen atoms can lead to the formation of entirely new heterocyclic systems through rearrangement or recyclization pathways. nih.gov

The conversion of 5-ene-4-thiazolidinones into fused thiopyrano[2,3-d]thiazoles is a prime example of the thiazolidinone acting as an intermediate to generate a different, more complex scaffold. nih.govump.edu.plsemanticscholar.org Although the original thiazole (B1198619) ring is present, the final product is a distinct tetracyclic system with different chemical properties. ump.edu.pl This approach is sometimes viewed as a way to create cyclic mimetics of the parent 5-ene-4-thiazolidinones. semanticscholar.org

Future Perspectives and Emerging Research Avenues for 2 Ethyl 2 Methyl 1,3 Thiazolidin 4 One Chemistry

Addressing Synthetic Challenges and Enhancing Method Efficiencies

The synthesis of 2,2-disubstituted-1,3-thiazolidin-4-ones, including 2-Ethyl-2-methyl-1,3-thiazolidin-4-one, traditionally involves the cyclocondensation of an appropriate ketone (in this case, butan-2-one), an amine, and a mercaptoacetic acid derivative. researchgate.netnih.gov While effective, conventional methods often face challenges such as long reaction times, the need for harsh catalysts, and reliance on volatile organic solvents. nih.gov Future research will prioritize the development of more efficient, sustainable, and economically viable synthetic methodologies.

Key areas of focus will include:

Green Catalysis: Exploration of novel catalytic systems is paramount. This includes the use of heterogeneous catalysts, such as magnetic nanoparticles, which offer advantages like easy recovery and reusability, minimizing chemical waste. nih.govtandfonline.com The development of biocatalysts or organocatalysts could also provide milder reaction conditions and improved selectivity. acs.org

Solvent-Free and Unconventional Conditions: Moving away from traditional solvent-based refluxing is a major goal. Techniques like microwave-assisted synthesis have already shown promise in dramatically reducing reaction times and improving yields for other thiazolidinones. Mechanical grinding and solvent-free, one-pot procedures are also gaining traction as environmentally benign alternatives. researchgate.netnih.gov

Process Intensification: The application of flow chemistry principles could enable continuous production of this compound, offering better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

| Parameter | Conventional Methods | Emerging Methods |

|---|---|---|

| Catalysts | Homogeneous acids/bases (e.g., ZnCl2) | Heterogeneous nanocatalysts, organocatalysts, biocatalysts nih.govacs.org |

| Solvents | Volatile organic solvents (e.g., toluene, benzene) | Solvent-free, green solvents (e.g., PEG), or flow systems researchgate.netnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, mechanical grinding |

| Reaction Time | Hours to days | Minutes to hours |

| Work-up | Often requires complex purification | Simplified, with easy catalyst separation nih.gov |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. The generally accepted mechanism for the formation of 2,2-disubstituted thiazolidinones involves the initial reaction between the ketone and the amine to form an enamine or iminium intermediate, which is then attacked by the sulfur of the mercaptoacetic acid, followed by intramolecular cyclization. nih.gov

However, for more complex reactions involving the this compound scaffold, the precise pathways are often not fully elucidated. Future research should aim to:

Identify Reactive Intermediates: Utilize advanced spectroscopic techniques (e.g., in-situ NMR) and mass spectrometry to detect and characterize transient intermediates and transition states.

Kinetic Studies: Perform detailed kinetic analyses to understand the rate-determining steps and the influence of various catalysts and reaction conditions on the reaction pathway.

Computational Elucidation: Employ Density Functional Theory (DFT) calculations to model the reaction energy profiles, visualize transition states, and validate proposed mechanisms. This can provide insights that are difficult to obtain experimentally. nih.gov

Development of Novel Derivatization Pathways for Enhanced Molecular Diversity

The therapeutic potential of the thiazolidinone scaffold is often unlocked through substitution at various positions of the ring. mdpi.comump.edu.pl For this compound, the primary sites for derivatization are the nitrogen atom at position 3 and the active methylene (B1212753) group at position 5. Future research will focus on creating libraries of novel derivatives by exploring innovative chemical pathways.

Promising derivatization strategies include:

N-Functionalization: Developing new methods for N-alkylation, N-arylation, or the introduction of complex heterocyclic moieties at the N-3 position. This can be achieved through reactions with various electrophiles or through modern cross-coupling reactions. nih.govnih.gov

C-5 Position Chemistry: The methylene group at C-5 is a key site for introducing diversity. nih.gov The Knoevenagel condensation with various aldehydes and ketones is a well-established method to produce 5-arylidene derivatives, which are a prominent class of biologically active thiazolidinones. semanticscholar.org Future work could explore asymmetric syntheses or the use of novel catalysts to control the stereochemistry of these reactions. mdpi.com

Hybrid Molecule Synthesis: A growing trend in medicinal chemistry is the creation of hybrid molecules that combine the thiazolidinone scaffold with other pharmacologically active motifs. semanticscholar.org This "molecular hybridization" approach could be applied to this compound to develop compounds with multi-target activity.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. jmchemsci.commedmedchem.com For the this compound scaffold, advanced theoretical modeling offers a powerful approach to accelerate the design and discovery of new functional molecules.

Future computational efforts will likely concentrate on:

Structure-Activity Relationship (SAR) Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net This can help in identifying key structural requirements for a desired effect and guide the synthesis of more potent compounds.

Molecular Docking and Dynamics: Simulating the interaction of designed derivatives with specific biological targets (e.g., enzymes, receptors). mdpi.commedmedchem.com Molecular docking can predict binding modes and affinities, while molecular dynamics simulations can provide insights into the stability and conformational changes of the ligand-protein complex over time.

ADME/Tox Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new derivatives. researchgate.net This predictive capability is crucial for prioritizing candidates with favorable drug-like properties for synthesis and experimental testing, thereby saving time and resources.

| Modeling Technique | Application | Predicted Parameters |

|---|---|---|

| DFT Calculations | Mechanistic studies, conformational analysis | Transition state energies, reaction pathways, molecular orbitals (HOMO/LUMO) jmchemsci.com |

| QSAR | Structure-activity relationship studies | Correlation between molecular descriptors and biological activity researchgate.net |

| Molecular Docking | Target interaction analysis | Binding affinity, binding mode, ligand-receptor interactions medmedchem.com |

| Molecular Dynamics | Complex stability analysis | Conformational stability, flexibility, binding free energy |

| ADME/Tox Modeling | Pharmacokinetic and safety profiling | Solubility, permeability, metabolic stability, toxicity risks researchgate.net |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-ethyl-2-methyl-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, FeNi3-ionic liquid magnetic nanoparticles (FeNi3-IL MNPs) have been employed as catalysts to enhance reaction efficiency under mild conditions (e.g., 60–80°C, 2–4 hours), achieving yields >85% . Solvent choice (e.g., ethanol or acetic acid) and stoichiometric ratios of reactants are critical for minimizing byproducts. Purification via recrystallization in ethanol or column chromatography is recommended .

Q. How can X-ray crystallography and spectroscopic methods be optimized to resolve the structural configuration of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELXL or WinGX software ensures precise determination of bond lengths, angles, and ring conformations . For spectroscopic validation, combine NMR (to confirm carbonyl and thiazolidinone ring signals) with IR spectroscopy (to identify C=O stretching at ~1740–1700 cm and C-S bonds at ~680 cm). Discrepancies in tautomeric forms (e.g., keto-enol equilibria) require temperature-dependent NMR studies .

Q. What are the key considerations for designing bioactivity assays targeting antimicrobial or anticancer properties of thiazolidin-4-one derivatives?

- Methodology : Prioritize substituent selection at the N-3 and C-5 positions, as electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity via membrane disruption. Use standardized protocols like broth microdilution (MIC determination) against Staphylococcus aureus or E. coli. For anticancer screening, employ MTT assays on cancer cell lines (e.g., MCF-7), ensuring proper controls for cytotoxicity (e.g., normal fibroblast cells) .

Advanced Research Questions

Q. How can substituent-induced electronic effects on 1,3-thiazolidin-4-one cores be quantified using Hammett correlations and NMR chemical shift analysis?

- Methodology : Apply the empirical equation , where is the chemical shift of the unsubstituted parent compound. For example, C-2 chemical shifts in 2-(p-chlorophenyl)-substituted derivatives correlate with Hammett values (), indicating electron density redistribution. Discrepancies >0.2 ppm between predicted and experimental shifts suggest steric hindrance or non-additive electronic effects .

Q. What strategies resolve contradictions between computational predictions and experimental data in thiazolidin-4-one tautomerism or crystallographic packing?

- Methodology : For tautomeric equilibria, use hybrid DFT calculations (e.g., B3LYP/6-311++G**) with solvent modeling (e.g., PCM for ethanol) to compare energy barriers. Crystallographic disagreements (e.g., hydrogen-bonding patterns) require graph-set analysis to classify intermolecular interactions (e.g., motifs for dimeric packing) . Refine structural models using SHELXPRO to account for disorder or thermal motion .

Q. How do 1,3-thiazolidin-4-one derivatives act as radiosensitizers by targeting DNA repair pathways, and what in silico tools validate their mechanism?

- Methodology : Derivatives like Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one inhibit the MRN-ATM pathway by disrupting Mre11-Rad50-Nbs1 (MRN) complex formation. Validate via molecular docking (AutoDock Vina) against Mre11’s nuclease domain (PDB: 3QKR). Experimental confirmation requires γ-H2AX foci assays to quantify DNA double-strand breaks in irradiated cells .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.